1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride
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Overview
Description
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various drugs .
Preparation Methods
The synthesis of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and its derivatives.
Reaction Conditions: The piperidine derivative undergoes methylation and subsequent amination to introduce the desired functional groups.
Industrial Production: In an industrial setting, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride can be compared with other piperidine derivatives:
Similar Compounds: Examples include 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride.
Uniqueness: This compound is unique due to its specific functional groups and the resulting pharmacological properties.
Properties
Molecular Formula |
C11H26Cl3N3 |
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Molecular Weight |
306.7 g/mol |
IUPAC Name |
1-methyl-N-piperidin-4-ylpiperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C11H23N3.3ClH/c1-14-8-4-11(5-9-14)13-10-2-6-12-7-3-10;;;/h10-13H,2-9H2,1H3;3*1H |
InChI Key |
POTBPSPRDZUTMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CCNCC2.Cl.Cl.Cl |
Origin of Product |
United States |
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